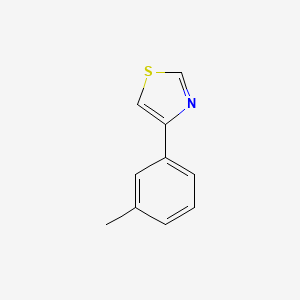

4-(3-Methylphenyl)-1,3-thiazole

Description

Background and Significance of 1,3-Thiazole Derivatives in Contemporary Chemical and Pharmaceutical Research

The 1,3-thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and materials science. researchgate.netbepls.comfabad.org.tr Thiazole (B1198619) derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. fabad.org.trresearchgate.netresearchgate.net The presence of the thiazole ring in numerous FDA-approved drugs underscores its clinical importance. fabad.org.tr The aromatic nature of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in drug design, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile. fabad.org.trnih.gov Beyond pharmaceuticals, thiazole-based compounds are investigated for their applications in developing novel organic materials, such as dyes and liquid crystals. researchgate.net

Academic Research Objectives for 4-(3-Methylphenyl)-1,3-thiazole

The primary academic research objective for this compound is to conduct a thorough investigation into its synthesis, characterization, and chemical behavior. This involves exploring efficient synthetic pathways to obtain the compound, followed by a detailed analysis of its structural and physicochemical properties using various spectroscopic and analytical techniques. A further goal is to understand the reactivity of this specific molecule, which could pave the way for the creation of novel derivatives with potential applications in fields such as medicinal chemistry and materials science. The placement of the methyl group at the meta position of the phenyl ring offers a unique electronic and steric profile compared to its ortho and para isomers, making the study of its specific properties a key objective.

Scope and Delimitations of the Research Inquiry

This inquiry is strictly focused on the chemical compound this compound. The research covers its synthesis, including precursors, reaction routes, and mechanisms, as well as its purification and characterization through spectroscopic methods. The article will detail its known physical, chemical, and structural properties. The potential applications of this compound as a scaffold in medicinal chemistry and in the development of new materials will be discussed based on existing research on related thiazole derivatives. This article does not include information on dosage, administration, or safety and adverse effect profiles.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-3-2-4-9(5-8)10-6-12-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQQALVRFJPRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Methylphenyl 1,3 Thiazole and Its Derivatives

Historical and Current Synthetic Strategies for Thiazole (B1198619) Core Structures

The synthesis of the thiazole ring has a rich history, with several named reactions forming the bedrock of modern synthetic approaches. The most prominent among these is the Hantzsch thiazole synthesis , first reported in the 19th century, which traditionally involves the condensation of an α-haloketone with a thioamide. nih.govnih.govbepls.com This method remains a cornerstone for creating a wide array of substituted thiazoles due to its reliability and generally high yields. nih.govresearchgate.net

Other classical methods include the Robinson-Gabriel synthesis and the Cook-Heilborn synthesis . bepls.com Over the years, these foundational methods have been adapted and expanded upon, leading to a plethora of strategies for thiazole synthesis. Current strategies often focus on improving efficiency, yield, and environmental friendliness. These include the use of microwave irradiation to accelerate reaction times and improve yields, as well as the development of one-pot, multi-component reactions that offer a more streamlined approach to complex thiazole derivatives. nih.govbepls.com The use of various catalysts, including Brønsted acids and metal catalysts, has also become widespread to facilitate these transformations under milder conditions. researchgate.net

Targeted Synthesis of 4-(3-Methylphenyl)-1,3-thiazole: Advanced Approaches

The specific synthesis of this compound requires precise control over the introduction of the 3-methylphenyl (m-tolyl) group at the C4 position of the thiazole ring. Modern synthetic chemistry offers several sophisticated methods to achieve this with high regioselectivity and efficiency.

Adaptations of the Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis can be readily adapted to produce this compound. This typically involves the reaction of a 2-halo-1-(3-methylphenyl)ethan-1-one with a suitable thioamide, such as thioformamide, or with thiourea (B124793) followed by further modification. nih.gov The key to this approach is the availability of the corresponding α-haloketone. One-pot variations of the Hantzsch synthesis have been developed, where the α-haloketone is generated in situ, simplifying the procedure. nih.gov The reaction conditions can be optimized, for instance, by using silica-supported tungstosilisic acid as a reusable catalyst, which can lead to high yields (79-90%) under conventional heating or ultrasonic irradiation. nih.govresearchgate.net The acidity of the reaction medium can also influence the regioselectivity of the final product, particularly when using N-substituted thioureas. rsc.org

Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations

| α-Haloketone | Thioamide Source | Catalyst/Conditions | Product | Reference |

| 2-Bromo-1-(3-methylphenyl)ethan-1-one | Thiourea | EtOH/Water, Reflux | 2-Amino-4-(3-methylphenyl)-1,3-thiazole | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & 3-Methylbenzaldehyde | SiW/SiO2, Ultrasonic Irradiation | Substituted 4-aryl-thiazole | nih.govresearchgate.net |

| α-Halogeno ketones | N-monosubstituted thioureas | 10M-HCl-EtOH (1:2), 80°C | 3-Substituted 2-imino-2,3-dihydrothiazoles | rsc.org |

This table is illustrative and may not represent the direct synthesis of this compound but demonstrates the adaptability of the Hantzsch synthesis.

Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is highly efficient and atom-economical. For the synthesis of 4-arylthiazoles, MCRs can involve the reaction of an arylglyoxal, an amine source, and a sulfur source. researchgate.netacs.org For instance, a one-pot reaction of an arylglyoxal, an indole, and an aryl thioamide in acetic acid can yield highly substituted thiazoles. acs.org Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, have also been employed for the synthesis of disubstituted thiazoles. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Aryl Substitution

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways for the synthesis of aryl-substituted heterocycles. dntb.gov.uamdpi.com Palladium- and copper-based catalysts are commonly used for the direct C-H arylation of thiazole rings. organic-chemistry.orgnih.gov This approach allows for the introduction of the 3-methylphenyl group directly onto a pre-formed thiazole ring. For example, a copper-catalyzed arylation of a thiazole C-H bond with an aryl iodide can be achieved using a combination of a copper(I) iodide catalyst and a suitable base like lithium tert-butoxide. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed by first functionalizing the thiazole ring at the 4-position with a halide or a boronic acid derivative, followed by coupling with the appropriate 3-methylphenyl partner.

Regioselective Functionalization Strategies

Achieving the desired substitution pattern on the thiazole ring is crucial. Regioselective functionalization strategies aim to introduce substituents at specific positions. For pre-formed thiazole rings, direct lithiation followed by quenching with an electrophile is a common method. nih.gov The regioselectivity of this process can be controlled by the choice of base and reaction conditions. For example, the use of LDA in diethyl ether has been shown to be effective for the regioselective lithiation of certain isothiazole (B42339) derivatives. nih.gov The inherent reactivity of the different positions on the thiazole ring can also be exploited. For instance, in some triazole systems, functionalization at certain nitrogen positions is disfavored due to steric hindrance from the adjacent thiazole ring, leading to regioselective outcomes. rsc.org

Optimization of Reaction Conditions and Yields: A Mechanistic Perspective

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product. This often involves a systematic study of various parameters, including solvent, temperature, catalyst loading, and the nature of the base or acid used. researchgate.netrsc.org A mechanistic understanding of the reaction pathway is invaluable in this process.

For the Hantzsch synthesis, the mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by cyclization and dehydration. The rate-determining step can vary depending on the specific substrates and conditions. By understanding these steps, one can choose conditions that favor the desired product. For example, in some multi-component reactions, the use of a slightly acidic medium like acetic acid can facilitate the necessary condensation steps. acs.orgacs.org

In transition metal-catalyzed reactions, the choice of ligand, metal precursor, and additives can have a profound impact on the reaction outcome. The mechanism of these reactions typically involves a catalytic cycle of oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination. Optimizing each of these steps is key to an efficient process. For instance, in copper-catalyzed C-H functionalization, the base plays a crucial role in the deprotonation of the C-H bond, and its strength and steric properties must be carefully considered. nih.gov The use of microwave assistance can often reduce reaction times and improve yields by providing efficient and uniform heating. nih.gov

Principles of Green Chemistry in Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazoles to mitigate the environmental impact of chemical processes. bohrium.comresearchgate.net These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. bohrium.commdpi.com Key green strategies in thiazole synthesis include the use of alternative energy sources, eco-friendly solvents, and advanced catalytic systems. bepls.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. benthamscience.comresearchgate.net For thiazole synthesis, microwave-assisted reactions often result in dramatically reduced reaction times, improved yields, and fewer side products. researchgate.netscielo.br This technique has been successfully applied to Hantzsch-type reactions and multicomponent syntheses of thiazole derivatives, providing an energy-efficient and rapid pathway to these important heterocycles. benthamscience.comnih.gov For example, a solvent-free, catalyst-free synthesis of 2-aminothiazoles from α-bromoacetophenones and thiourea can be completed in seconds under microwave irradiation. organic-chemistry.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. tandfonline.com Ultrasonic irradiation enhances reaction rates and yields through the phenomenon of acoustic cavitation. tandfonline.comnih.gov This method is noted for its operational simplicity, enhanced selectivity, and cleaner reaction profiles. nih.gov The synthesis of thiazole derivatives under ultrasonic conditions often proceeds faster and with higher purity compared to conventional heating. tandfonline.com It has been effectively used in one-pot, multicomponent procedures for synthesizing Hantzsch thiazole derivatives, sometimes in conjunction with reusable catalysts. mdpi.comresearchgate.net

Green Solvents and Catalysts: The replacement of volatile and often toxic organic solvents is a central tenet of green chemistry. Water is an ideal green solvent, and several thiazole syntheses have been developed to proceed efficiently in aqueous media. bepls.comresearchgate.net

Ionic liquids (ILs) are another class of green solvents, characterized by their low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. mdpi.comijbsac.org They can function as both the solvent and catalyst in thiazole synthesis, often leading to higher efficiency and shorter reaction times compared to conventional solvents. mdpi.com Furthermore, many ionic liquids can be recycled and reused, adding to the sustainability of the process. mdpi.comtandfonline.com

The development of catalyst-free reactions and the use of reusable or biodegradable catalysts represent significant advances. researchgate.netrsc.org Chitosan (B1678972), a natural biopolymer, has been used to create eco-friendly biocatalysts for ultrasound-assisted thiazole synthesis. nih.govacs.orgnih.gov These catalysts can be easily recovered and reused multiple times without a significant loss of activity, making them a sustainable choice for chemical production. nih.govacs.org Similarly, visible light has been utilized as a nontoxic and inexpensive reagent to promote the synthesis of thiazoles in green solvent systems without the need for a metal catalyst or photosensitizer. researchgate.netrsc.org

Table 1: Comparison of Green Synthetic Methods for Thiazole Derivatives

Table 2: List of Mentioned Chemical Compounds

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Methylphenyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. Through a combination of one- and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals of 4-(3-Methylphenyl)-1,3-thiazole can be achieved.

Advanced One-Dimensional NMR Techniques (¹H, ¹³C, DEPT)

One-dimensional NMR provides the initial and fundamental spectroscopic data for structural analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different hydrogen atoms in the molecule. The aromatic protons on the 3-methylphenyl ring will appear as a complex multiplet pattern in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons of the thiazole (B1198619) ring will also resonate in the aromatic region, with the H5 proton appearing as a singlet and the H2 proton also as a singlet, with their exact chemical shifts influenced by the electronic environment. The methyl group protons on the phenyl ring will produce a characteristic singlet in the upfield region, generally around δ 2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are expected for each carbon atom. The carbon atoms of the thiazole ring typically resonate in the range of δ 110-160 ppm. The carbons of the 3-methylphenyl group will also appear in the aromatic region (δ 120-140 ppm), with the methyl carbon appearing at a much higher field (around δ 21 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in DEPT spectra. This technique is instrumental in confirming the assignments made from the broadband-decoupled ¹³C NMR spectrum.

A summary of expected ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |

| Thiazole-H2 | ~8.5-9.0 (s) | ~150-155 | CH |

| Thiazole-H5 | ~7.0-7.5 (s) | ~115-120 | CH |

| Phenyl-H2' | Multiplet | ~125-130 | CH |

| Phenyl-H4' | Multiplet | ~128-133 | CH |

| Phenyl-H5' | Multiplet | ~128-133 | CH |

| Phenyl-H6' | Multiplet | ~125-130 | CH |

| Methyl (-CH₃) | ~2.4 (s) | ~20-22 | CH₃ |

| Thiazole-C4 | - | ~140-145 | Quaternary |

| Phenyl-C1' | - | ~135-140 | Quaternary |

| Phenyl-C3' | - | ~138-142 | Quaternary |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The assignments for the phenyl protons are tentative and would be definitively confirmed by 2D NMR.

Elucidation via Two-Dimensional NMR Spectroscopy (COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for establishing connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity of the protons on the methylphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the relative orientation of the two rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC is essential for the definitive assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This powerful technique is crucial for piecing together the entire molecular structure by connecting the thiazole and methylphenyl fragments and identifying the quaternary carbons. For example, correlations from the thiazole H5 proton to the phenyl C1' carbon would confirm the connection point of the two rings.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as elucidation of the fragmentation pathways of a molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. nih.gov This is a critical step in confirming the identity of a newly synthesized compound. The ability of HRMS to provide exact mass measurements with high precision is a key advantage over standard mass spectrometry. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. scispace.com This technique provides detailed structural information by revealing the characteristic fragmentation patterns of the molecule. The fragmentation of the thiazole ring is a known process and can involve the loss of specific neutral fragments. researchgate.net For this compound, characteristic fragmentation would likely involve cleavage of the bond between the two rings and fragmentation of the thiazole ring itself. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification and structural confirmation.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, measures the absorption of infrared radiation by a molecule, which corresponds to transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies, which are characteristic of the functional groups present. For this compound, the spectrum is expected to show a combination of vibrations from the thiazole ring, the substituted phenyl ring, and the methyl group.

The synthesis of 4-phenyl-1,3-thiazole derivatives is often confirmed by the appearance of a sharp, medium-intensity signal between 3180–3100 cm⁻¹, which is attributed to the stretching vibration of the methine group at the C5 position of the thiazole ring. nih.gov General spectral data for thiazoles show characteristic bands for C=N stretching near 1619–1564 cm⁻¹ and in-plane and out-of-plane bending frequencies at 629 cm⁻¹ and 644 cm⁻¹, respectively. researchgate.net The presence of the methylphenyl group would be confirmed by aromatic C-H stretching vibrations typically found above 3000 cm⁻¹, C=C stretching within the aromatic ring in the 1600–1450 cm⁻¹ region, and C-H stretching of the methyl group around 2934 cm⁻¹. mdpi.com

Below is a table of expected characteristic FTIR absorption bands for this compound based on data from analogous structures.

Interactive Table 1: Expected FTIR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Thiazole Ring | =C-H Stretch (C5-H) | 3180 - 3100 | nih.gov |

| Thiazole Ring | C=N Stretch | 1619 - 1564 | researchgate.net |

| Phenyl Ring | C=C Stretch | 1600 - 1450 | mdpi.com |

| Phenyl Ring | =C-H Stretch | 3100 - 3000 | mdpi.com |

| Methyl Group | C-H Asymmetric Stretch | ~2934 | mdpi.com |

| Thiazole Ring | Ring Bending | 650 - 620 | researchgate.net |

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the molecule's polarizability. Therefore, symmetric vibrations and vibrations involving non-polar bonds (like C-S) often produce strong signals in Raman spectra, whereas they may be weak in IR spectra.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric "breathing" modes of the phenyl and thiazole rings, as well as the C-S bond stretching within the thiazole ring. Studies on related thiadiazole compounds have utilized Raman spectroscopy to investigate intermolecular interactions, such as hydrogen bonding, by observing shifts in vibrational frequencies in different solvent environments. nih.gov The analysis confirms that different hydrogen-bonded clusters can produce significantly different Raman intensity patterns. nih.gov Although specific experimental Raman data for this compound is not detailed in the surveyed literature, this complementary technique is invaluable for a complete vibrational analysis.

X-ray Crystallography for Definitive Three-Dimensional Structure

While spectroscopic methods provide information about functional groups and connectivity, only X-ray crystallography can deliver a definitive, high-resolution, three-dimensional model of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

Single-crystal X-ray diffraction involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal lattice. From this, the crystal system, space group, and unit cell dimensions can be determined, providing the fundamental framework of the crystal structure.

While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related compounds illustrates the type of data obtained. For instance, the related compound 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one was found to crystallize in the monoclinic space group P2₁/c. researchgate.net Other thiazole derivatives crystallize in orthorhombic space groups such as P2₁2₁2₁ and Pna2₁. nih.govresearchgate.net This information is critical for understanding the symmetry and packing of the molecules in the solid state.

The table below presents crystallographic data for a related thiazolidinone compound to exemplify the parameters obtained from a single-crystal X-ray diffraction experiment.

Interactive Table 2: Illustrative Crystallographic Data for a Related Compound, 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one

| Parameter | Value | Reference |

| Chemical Formula | C₂₂H₁₉NOS | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 22.181(2) | researchgate.net |

| b (Å) | 6.0760(4) | researchgate.net |

| c (Å) | 13.349(3) | researchgate.net |

| β (°) | 95.615(3) | researchgate.net |

| Volume (ų) | 1792.0(6) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

The data from X-ray crystallography extends beyond the structure of a single molecule to reveal how multiple molecules interact and arrange themselves in the crystal lattice. These supramolecular architectures are governed by a variety of non-covalent intermolecular and intramolecular interactions.

In the solid state of thiazole derivatives, several key interactions are commonly observed:

Hydrogen Bonds: In derivatives containing suitable donor and acceptor groups (e.g., -NH or -OH), strong N–H···O, O–H···N, or N–H···S hydrogen bonds can form, often linking molecules into chains or layers. nih.goviucr.orgnih.gov

π–π Stacking: The planar, electron-rich aromatic and heterocyclic rings can stack on top of one another. For example, in one triazole derivative, a centroid-to-centroid distance of 3.4553(10) Å was observed between stacked rings. nih.gov

C-H···π Interactions: A C-H bond can act as a weak hydrogen bond donor to the π-electron cloud of a nearby aromatic or thiazole ring. researchgate.netiucr.org

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular contacts. In one related thiazole structure, Hirshfeld analysis showed that H···H (43%), C···H (18%), and O···H (17%) contacts were the most significant contributors to the crystal packing. nih.gov

Chemical Reactivity and Reaction Mechanism Investigations

Electronic Effects on Reactivity: Substituent and Resonance Influences

The chemical behavior of 4-(3-methylphenyl)-1,3-thiazole is significantly influenced by the electronic properties of both the thiazole (B1198619) ring and the 3-methylphenyl substituent. The thiazole ring itself is an aromatic heterocycle containing both a sulfur and a nitrogen atom. The lone pair of electrons on the sulfur atom participates in the π-electron system, contributing to the ring's aromaticity. nih.gov The nitrogen atom, being more electronegative, exerts an electron-withdrawing inductive effect, which deactivates the thiazole nucleus towards electrophilic attack. ias.ac.in

The position of electrophilic attack on the thiazole ring is directed by the existing substituents. Generally, electrophilic substitution on unsubstituted thiazole is challenging but when it occurs, it preferentially takes place at the C5 position, which is comparatively more electron-rich than the C2 and C4 positions. pharmaguideline.comwikipedia.org The presence of an electron-donating group at the C2 position can further facilitate electrophilic attack at C5. pharmaguideline.com In the case of this compound, the phenyl group at C4 influences the electron density of the ring.

Conversely, the thiazole ring is generally susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient. pharmaguideline.com This susceptibility can be enhanced by quaternization of the ring nitrogen. pharmaguideline.com The presence of a good leaving group is typically necessary for nucleophilic substitution to occur. numberanalytics.com

Reaction Kinetics and Thermodynamic Parameters of Thiazole Transformations

The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms and feasibility of chemical transformations involving this compound. While specific kinetic and thermodynamic data for this particular compound are not extensively available in the provided search results, general principles for thiazole derivatives can be applied.

The Hantzsch thiazole synthesis, a common method for preparing 4-arylthiazoles, is a multi-step process that begins with an SN2 reaction between an α-haloketone and a thioamide. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com The reaction is often heated, indicating the presence of an activation energy barrier for the various intermediates to overcome. youtube.com The aromaticity of the final thiazole product provides a thermodynamic driving force for the reaction. youtube.com

For nucleophilic substitution reactions on the thiazole ring, the rate of reaction is influenced by the nature of the leaving group and the nucleophile. sciepub.com For instance, the reaction of 2-halogenothiazoles with nucleophiles like methoxide (B1231860) proceeds via a substitution reaction. sciepub.com The reactivity of halogen substituents on the thiazole ring varies depending on their position (C2, C4, or C5). sciepub.com

The thermodynamic stability of metal complexes involving thiazole-derived ligands can be assessed by determining their formation constants (Kf) and Gibbs free energy of formation (ΔG°). acs.org Negative values for ΔG° indicate that the formation of the complex is a spontaneous process. acs.org The stability of these complexes can also be influenced by the pH of the medium. acs.org

The following table summarizes the key factors influencing the kinetics and thermodynamics of reactions involving thiazole derivatives:

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Hantzsch Thiazole Synthesis | Concentration of reactants, temperature, solvent. | Aromatic stabilization of the thiazole product. |

| Nucleophilic Substitution | Nature of the leaving group, strength of the nucleophile, position of the substituent. | Stability of the product. |

| Metal Complexation | Nature of the metal ion and the ligand, temperature, solvent. | Formation constant (Kf) and Gibbs free energy (ΔG°) of the complex. |

Electrophilic and Nucleophilic Substitution Reactions at the Thiazole Ring

The thiazole ring in this compound can undergo both electrophilic and nucleophilic substitution reactions, with the site of attack being determined by the electronic nature of the ring and its substituents.

Electrophilic Substitution:

The thiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. ias.ac.in However, when such reactions do occur, the C5 position is the most favored site for attack due to its relatively higher electron density. pharmaguideline.comwikipedia.org The presence of electron-donating groups at the C2 position can facilitate electrophilic substitution at C5. pharmaguideline.com Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com For instance, thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com Sulfonation of thiazole at high temperatures yields thiazole-5-sulfonic acid. ias.ac.in

In the context of this compound, the phenyl group at the C4 position will influence the regioselectivity of electrophilic attack on the thiazole ring. While the C5 position is generally preferred, the specific reaction conditions and the nature of the electrophile will ultimately determine the outcome.

Nucleophilic Substitution:

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com Nucleophilic substitution at this position often requires a strong nucleophile or activation of the ring, for example, through quaternization of the nitrogen atom. pharmaguideline.com Halogen atoms at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com The reactivity of these halogens depends on their position within the ring. sciepub.com For instance, 2-chlorothiazoles readily undergo substitution with nucleophiles like sodium methoxide. sciepub.com

The following table provides a summary of electrophilic and nucleophilic substitution reactions on the thiazole ring:

| Reaction Type | Preferred Position of Attack | Activating/Deactivating Factors | Example Reagents |

| Electrophilic Substitution | C5 | Electron-donating groups at C2 activate. The nitrogen atom deactivates the ring. | NBS, NCS (Halogenation); Nitric/Sulfuric acid (Nitration) |

| Nucleophilic Substitution | C2 | Quaternization of the nitrogen atom activates. | Strong nucleophiles (e.g., NaOCH₃), organolithium compounds. |

Cycloaddition Reactions and Heterocycle Annulation

Thiazole derivatives, including this compound, can participate in cycloaddition reactions, although the aromatic stability of the thiazole ring often necessitates forcing conditions like high temperatures. wikipedia.org One notable example is the Diels-Alder reaction of thiazoles with alkynes, which, after the extrusion of sulfur, leads to the formation of pyridines. wikipedia.org

A formal [2+2] cycloaddition has been proposed in the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which proceeds through a zwitterionic intermediate to form a cyclobutene. This is followed by ring-opening and closing steps to ultimately yield a pyridine (B92270) after extruding a sulfur atom. wikipedia.org

Heterocycle annulation, the formation of a new ring fused to the existing thiazole ring, is another important class of reactions. For example, imidazo[2,1-b]thiazole (B1210989) derivatives can be synthesized through the reaction of 2-aminothiazoles with α-haloketones. researchgate.netnih.gov These fused heterocyclic systems often exhibit significant biological activities. researchgate.net

N-Heterocyclic carbene (NHC)-catalyzed [3+4] annulation reactions of enals and alkenyl thiazolones have been developed for the enantioselective synthesis of thiazole-fused ε-lactones. acs.org

Ligand Properties of this compound in Coordination Chemistry

The this compound molecule possesses potential as a ligand in coordination chemistry due to the presence of two heteroatoms, nitrogen and sulfur, which can act as donor atoms to coordinate with metal ions. nih.gov The nitrogen atom acts as a hard base, while the sulfur atom is a soft base, allowing thiazole derivatives to coordinate with a variety of hard and soft metals. nih.gov

Thiazole-derived Schiff bases are particularly effective ligands, often acting as bidentate or tetradentate ligands. dntb.gov.uaorientjchem.orgmdpi.com These ligands can form stable complexes with a range of transition metals, including platinum(II), nickel(II), copper(II), cobalt(II), zinc(II), and cadmium(II). nih.govorientjchem.orgekb.eg The geometry of the resulting metal complexes can vary, with square planar and octahedral geometries being common. mdpi.comekb.eg

The formation of these metal complexes can be confirmed through various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. ekb.eg The stability of these complexes in solution can be determined by calculating their formation constants. acs.org The electronic properties of the thiazole ligand, influenced by substituents like the 3-methylphenyl group, can affect the stability and reactivity of the resulting metal complexes.

The following table lists some transition metals that form complexes with thiazole-derived ligands and the typical geometries of these complexes.

| Metal Ion | Typical Coordination Geometry | Reference |

| Platinum(II) | Square Planar | ekb.eg |

| Nickel(II) | Octahedral | nih.govmdpi.com |

| Copper(II) | Octahedral | mdpi.com |

| Cobalt(II) | Octahedral | mdpi.com |

| Zinc(II) | Octahedral | nih.gov |

| Cadmium(II) | Octahedral | mdpi.com |

Proposed and Experimentally Verified Reaction Mechanisms

The synthesis of this compound and its derivatives often proceeds through well-established reaction mechanisms, most notably the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis: This is a classic and widely used method for the synthesis of thiazole derivatives. chemhelpasap.com The generally accepted mechanism involves the following steps: chemhelpasap.comyoutube.comsemanticscholar.org

Nucleophilic attack: The sulfur atom of a thioamide acts as a nucleophile and attacks the α-carbon of an α-haloketone (in this case, a derivative of 3-methylphenacyl bromide) in an SN2 reaction. chemhelpasap.comyoutube.com

Formation of an intermediate: This initial attack leads to the formation of an isothiourea intermediate. semanticscholar.org

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. chemhelpasap.com

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form a thiazoline (B8809763) ring.

Aromatization: The thiazoline intermediate then eliminates a molecule of hydrogen halide to yield the final aromatic thiazole product. youtube.com

Experimental evidence for this mechanism comes from the isolation and characterization of intermediates in some cases, as well as kinetic studies. chemhelpasap.comyoutube.com The reaction is typically carried out by heating the reactants in a suitable solvent like ethanol. nanobioletters.com

Other Reaction Mechanisms:

Nucleophilic Substitution: The mechanism for nucleophilic substitution on the thiazole ring can vary. For 2-halogenothiazoles, a normal SNAr (nucleophilic aromatic substitution) mechanism is often proposed, where the nucleophile attacks the carbon bearing the halogen, forming a Meisenheimer-like intermediate, which then expels the halide ion. sciepub.com

Cycloaddition Reactions: The mechanism of the Diels-Alder reaction of thiazoles involves a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes sulfur. wikipedia.org More complex multi-step mechanisms have been proposed for other cycloaddition reactions. wikipedia.org

Computational Chemistry and Theoretical Modeling of 4 3 Methylphenyl 1,3 Thiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the intrinsic properties of 4-(3-Methylphenyl)-1,3-thiazole. These calculations provide a foundational understanding of the molecule's geometry, electronic landscape, and reactivity.

Geometry Optimization and Conformational Analysis

Interactive Table: Optimized Geometric Parameters of this compound (Predicted)

Note: The values presented are approximate ranges based on typical DFT calculations for similar structures and should be confirmed by specific experimental or computational studies on this compound.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. For this compound, the HOMO is typically localized on the electron-rich thiazole (B1198619) and phenyl rings, while the LUMO is distributed over the thiazole ring. The energy difference between HOMO and LUMO, known as the energy gap, is a significant indicator of chemical reactivity and kinetic stability. nih.govajchem-a.com A smaller energy gap suggests higher reactivity. nih.gov DFT calculations have been instrumental in determining these values, which are vital for predicting the molecule's behavior in chemical reactions and its potential as an electronic material.

Interactive Table: Predicted Electronic Properties of this compound

Note: These are generalized predicted values. Actual values can vary depending on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. orientjchem.org For this compound, MEP analysis reveals that the nitrogen and sulfur atoms of the thiazole ring are regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the thiazole ring exhibit positive potential, indicating their susceptibility to nucleophilic attack. This information is critical for understanding intermolecular interactions and predicting reaction mechanisms. orientjchem.orgresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic parameters, which aids in the characterization of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms show good correlation with experimental data. researchgate.net Similarly, the vibrational frequencies calculated using DFT methods correspond well with experimental FT-IR and Raman spectra, allowing for precise assignment of vibrational modes. researchgate.netnih.gov

Interactive Table: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Note: This table is illustrative. Specific values would require dedicated experimental and computational studies.

Molecular Docking and Molecular Dynamics Simulations

Beyond understanding the intrinsic properties of this compound, computational methods are employed to predict its interactions with biological macromolecules, a key aspect in drug discovery and design.

Predictive Modeling of Ligand-Receptor Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govwjarr.com For derivatives of this compound, docking studies have been performed to investigate their potential as inhibitors of various biological targets. nih.govajgreenchem.comresearchgate.net These studies help in understanding the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. nih.govnih.gov MD simulations can assess the stability of the binding pose predicted by docking and calculate the binding free energy, which is a more accurate measure of binding affinity. nih.gov These simulations have been crucial in evaluating the stability of thiazole derivatives within the active sites of target proteins. nih.govnih.govresearchgate.net

Simulation of Conformational Changes and Binding Dynamics

While specific studies on the conformational changes and binding dynamics of this compound are not extensively documented, the principles of such simulations can be understood from research on related thiazole-containing molecules. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule and its interactions with biological targets.

For instance, studies on other substituted thiazoles have shown that the thiazole ring can influence the conformational properties of adjacent amino acid residues. nih.gov The stability of different conformers is often dictated by intramolecular hydrogen bonds, such as those formed between an amide group's hydrogen and the thiazole ring's nitrogen atom. nih.gov The presence of a double bond in a side chain can further stabilize flat conformers through π-electron conjugation. nih.gov

In the context of binding dynamics, simulations can reveal how a ligand like a thiazole derivative interacts with the active site of a protein. For example, in the phosphodiesterase-5 (PDE5) family, ligand binding has been shown to induce significant conformational changes in the protein's H-loop. nih.gov These changes can range from the unfolding of the loop to the formation of small α-helical structures, depending on the specific ligand bound. nih.gov Such simulations are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Advanced Intermolecular Interaction Analysis: Hirshfeld Surface and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. This method maps various properties onto the Hirshfeld surface, which is defined as the region where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the promolecule.

The analysis of 2D fingerprint plots, derived from the Hirshfeld surface, allows for a more detailed breakdown of these interactions. These plots show the distribution of points according to the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The different types of intermolecular contacts appear as distinct patterns in the fingerprint plot. For instance, sharp spikes often represent hydrogen bonds, while more diffuse regions can indicate van der Waals interactions.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Thiazole Derivative (Note: Data from a study on (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid) nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 43 |

| C···H | 18 |

| O···H | 17 |

Energy Frameworks Analysis for Crystal Packing Understanding

Energy frameworks analysis is a computational technique that provides a visual representation of the energetic architecture of a crystal structure. This method calculates the interaction energies between molecules in a crystal and displays them as a framework of cylinders, where the thickness of the cylinders is proportional to the strength of the interaction. This allows for an intuitive understanding of the forces that govern the packing of molecules in the solid state.

Although a specific energy frameworks analysis for this compound has not been reported, the principles of this analysis can be applied to understand its potential crystal packing. The analysis typically involves calculating electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors using quantum mechanical methods.

The resulting energy frameworks can reveal the dominant types of interactions, such as π-π stacking or hydrogen bonding, and their role in stabilizing the crystal lattice. This information is valuable for understanding the physical properties of the material and for predicting its crystal morphology.

Biological and Pharmacological Investigations of 4 3 Methylphenyl 1,3 Thiazole Derivatives

Comprehensive In Vitro Biological Activity Screening

The versatile structure of 4-(3-Methylphenyl)-1,3-thiazole has allowed for the development of numerous derivatives, which have been subjected to extensive in vitro testing to determine their pharmacological profiles. These studies have revealed potent activities ranging from anticancer to anti-inflammatory effects.

Anticancer and Antiproliferative Potency Evaluation

The 1,3-thiazole ring is a key component in several clinically approved and experimental drugs, valued for its role in developing agents with anticancer and antiproliferative properties. nih.govnih.govsysrevpharm.org Derivatives of this compound have been specifically investigated for their potential in oncology.

A notable example is the compound N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide , also known as TAK-715. This derivative was identified as a potent inhibitor of p38 MAP kinase, a key enzyme in inflammatory pathways that also plays a role in cell proliferation and survival. acs.orgnih.gov Its development underscores the potential of this specific thiazole (B1198619) scaffold in creating targeted therapies. Further studies on other thiazole analogues have demonstrated considerable inhibitory activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and glioblastoma. nih.govmdpi.comajgreenchem.commdpi.com For instance, certain 2-(hydrazinyl)-1,3-thiazole derivatives have shown potent antiproliferative activity against breast cancer cells, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.govmdpi.com

| Compound Type | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 2-benzylidenehydrazineyl)-1,3-thiazole 3a | MCF-7 (Breast) | 24.9 | nih.gov |

| 2-benzylidenehydrazineyl)-1,3-thiazole 3a | MDA-MB-231 (Breast) | 18.65 | nih.gov |

| 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine (4) | MCF-7 (Breast) | 5.73 | mdpi.com |

| 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine (4) | MDA-MB-231 (Breast) | 12.15 | mdpi.com |

| Thiazole-1,2,3-triazole hybrid (5h) | Glioblastoma | 3.20 | ajgreenchem.com |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The 1,3-thiazole nucleus is a fundamental component of many antimicrobial agents. researchgate.netijpcbs.com Derivatives of this compound have been evaluated for their efficacy against a range of microbial pathogens.

Antibacterial and Antifungal Activity: Studies have demonstrated that certain 1,3-thiazole derivatives possess notable antibacterial and antifungal properties. For example, evaluations against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungal strain Aspergillus niger, have yielded promising results. nih.gov The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating greater potency. Some 2-phenyl-1,3-thiazole derivatives have shown MIC values in the range of 125–200 μg/mL against these organisms. nih.gov Other related thiadiazole derivatives have exhibited even lower MIC values against various bacterial and fungal strains. mdpi.comnih.gov

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-phenyl-1,3-thiazole derivative (12) | S. aureus | 125-150 | nih.gov |

| 2-phenyl-1,3-thiazole derivative (12) | E. coli | 125-150 | nih.gov |

| 2-phenyl-1,3-thiazole derivative (12) | A. niger | 125-150 | nih.gov |

| 4-hydroxyphenyl-1,3-thiazole derivative (11) | S. aureus, E. coli, A. niger | 150-200 | nih.gov |

| Thiadiazole derivative (9b) | S. aureus | 1.95 | mdpi.com |

| Thiadiazole derivative (9b) | A. fumigatus | 0.9 | mdpi.com |

Antiviral Activity: The thiazole scaffold has been extensively studied for its antiviral properties against a wide array of viruses, including those responsible for serious human diseases. nih.govnih.gov Research has covered viruses such as influenza, coronaviruses, hepatitis C (HCV), and human immunodeficiency virus (HIV). nih.govrsc.org For instance, certain camphor-based thiazole derivatives have shown promising activity against Orthopoxviruses, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov Similarly, novel 1,3,4-thiadiazole (B1197879) derivatives have demonstrated excellent protective activity against Tobacco Mosaic Virus (TMV). mdpi.com While broad research on thiazoles is extensive, specific studies focusing on the antiviral efficacy of this compound derivatives are part of this ongoing effort.

Anti-inflammatory Response and Mechanism Studies

Inflammation is a complex biological response implicated in numerous chronic diseases. Thiazole derivatives have been identified as potent anti-inflammatory agents. researchgate.netresearchgate.netwjpmr.com The mechanism often involves the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netresearchgate.net

A key derivative, N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) , has been a focal point of anti-inflammatory research. It was developed as a potent and orally active inhibitor of p38 mitogen-activated protein (MAP) kinase. acs.orgnih.gov This enzyme is crucial in the signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov TAK-715 demonstrated potent inhibition of p38α with an IC₅₀ of 7.1 nM and effectively suppressed the release of TNF-α from human cells. nih.gov Due to its significant efficacy in animal models of rheumatoid arthritis, TAK-715 was selected as a clinical candidate for this autoimmune disease. acs.orgnih.gov

Antioxidant and Free Radical Scavenging Assays

Derivatives of 1,3-thiazole have been evaluated for their ability to neutralize harmful free radicals, which contribute to oxidative stress and various pathologies. nih.gov The antioxidant capacity is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. growingscience.commdpi.comnih.govnih.gov

In these assays, the thiazole derivative donates a hydrogen atom or an electron to the stable radical (DPPH• or ABTS•+), neutralizing it and causing a color change that can be measured spectrophotometrically. nih.govmdpi.com A lower IC₅₀ value indicates a higher antioxidant activity. Studies on various 4-thiomethyl functionalised 1,3-thiazoles and phenolic thiazoles have reported a wide range of activities. growingscience.comnih.govresearchgate.net While some derivatives show moderate scavenging ability with IC₅₀ values in the higher micromolar range, others, particularly those with phenolic groups, exhibit potent antioxidant effects with IC₅₀ values significantly lower than standard antioxidants like ascorbic acid. growingscience.comnih.govmdpi.comnih.govscispace.com

| Compound Type | Assay | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 4-thiomethyl-1,3-thiazole (7m) | DPPH | 191 | growingscience.comresearchgate.net |

| 4-thiomethyl-1,3-thiazole (7t) | DPPH | 193 | growingscience.comresearchgate.net |

| 4-thiomethyl-1,3-thiazole (7e) | DPPH | 347 | growingscience.comresearchgate.net |

| 4-thiomethyl-1,3-thiazole (7p) | DPPH | 417 | growingscience.comresearchgate.net |

| Phenolic Thiazole (7j) | DPPH | Significantly more active than standards | mdpi.com |

| Phenolic Thiazole (7j) | ABTS | Significantly more active than standards | mdpi.comnih.gov |

Enzyme Inhibition Studies (e.g., Alkaline Phosphatase, Cholinesterases, VEGFR-2)

The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential.

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease. nih.govmdpi.com Numerous thiazole derivatives have been synthesized and tested for their anticholinesterase activity. nih.govmdpi.comacademie-sciences.frresearchgate.nettbzmed.ac.ir Many of these compounds show selective and potent inhibition of AChE, often with IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of the standard drug, donepezil. mdpi.comacademie-sciences.fr For instance, one of the most active thiazole derivatives reported had an IC₅₀ value of 0.028 µM against AChE. mdpi.com

| Compound Series | Enzyme | Most Active Compound (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Thiazole-piperazine derivatives | AChE | 0.011 | academie-sciences.fr |

| 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substituted phenyl derivatives | AChE | 0.028 | mdpi.com |

| Thiazole-based derivatives | AChE | 0.103 | nih.gov |

| Thiazolylhydrazones | AChE | 0.0317 | academie-sciences.fr |

| Benzamide-1,3,4-thiadiazole hybrids | AChE | 0.00182 | tbzmed.ac.ir |

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. mdpi.comresearchgate.netresearchgate.net Inhibition of VEGFR-2 is therefore a major target for anticancer therapies. Studies have shown that thiazole derivatives can act as potent inhibitors of VEGFR-2. mdpi.comresearchgate.net One thiazole derivative demonstrated significant inhibitory activity with an IC₅₀ of 0.093 µM, which was comparable to the standard drug sorafenib. mdpi.com This suggests that the antiproliferative effects of some thiazole compounds may be directly linked to their anti-angiogenic activity.

Other Enzymes: In addition to the enzymes above, research has shown that this compound derivatives can inhibit other crucial enzymes. As mentioned previously, TAK-715 is a potent inhibitor of p38 MAP kinase . acs.orgnih.gov Furthermore, the broader class of thiazoles has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) , enzymes central to the arachidonic acid pathway of inflammation. researchgate.netresearchgate.net There is currently limited specific information available regarding the inhibition of Alkaline Phosphatase by this particular class of compounds.

Evaluation of Other Therapeutic Potentials (e.g., Antidiabetic, Anti-Alzheimer, Antihypertensive)

The structural versatility of this compound derivatives has prompted investigations into a variety of other therapeutic areas.

Anti-Alzheimer's Disease: The potent acetylcholinesterase inhibitory activity of these compounds directly links them to the treatment of Alzheimer's disease. nih.govmdpi.comacademie-sciences.fr By preventing the breakdown of the neurotransmitter acetylcholine, these derivatives can help alleviate the cognitive symptoms associated with the disease. The high potency and selectivity for AChE over BChE make some of these thiazole derivatives promising lead compounds for developing new anti-Alzheimer's agents. mdpi.com

Antidiabetic and Antihypertensive Potential: The broader class of thiazole and thiadiazole derivatives has been reported to possess a wide range of pharmacological activities, including antidiabetic and antihypertensive effects. nih.govnih.gov However, specific and detailed in vitro studies focusing on this compound derivatives for these particular therapeutic applications are less documented in the currently available literature. Further targeted research is needed to fully elucidate their potential in managing diabetes and hypertension.

Structure-Activity Relationship (SAR) Analysis: Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR analysis has been pivotal in optimizing their therapeutic potential. fabad.org.tr

The biological efficacy of derivatives based on the this compound scaffold is highly dependent on the nature and position of various substituents on both the phenyl and thiazole rings. Research on analogous compound series has established several key principles.

The substitution on the phenyl ring is a critical determinant of activity. For instance, in related thiazole structures, the presence of a methoxy (B1213986) group has been shown to lead to higher anticancer activity compared to halogen groups. ijper.org The placement of such groups (ortho, meta, or para) also significantly alters the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. The methyl group at the meta-position of the 4-phenyl ring in the title compound influences its lipophilicity and conformational orientation.

Modifications at the 2- and 5-positions of the thiazole ring are also crucial. Attaching different functional groups, such as amides, amines, or other heterocyclic rings, can dramatically modulate the compound's pharmacological profile. ijper.orgnih.gov For example, the introduction of carboxamide groups at the thiazole-4 position in related scaffolds has yielded potent anti-cancer agents. ijper.org

Table 1: Influence of General Substitution Patterns on the Biological Activity of Thiazole Derivatives

| Scaffold Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| Phenyl Ring | Methoxy Group | Increased anticancer activity | ijper.org |

| Phenyl Ring | Halogen Group | Variable, often less potent than methoxy | ijper.org |

| Thiazole Ring (Position 2) | Amino Group | Common in biologically active thiazoles | ekb.eg |

| Thiazole Ring (Position 2) | Substituted Amines/Amides | Can enhance target-specific interactions | ijper.org |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the 4-phenyl-1,3-thiazole class of compounds, several key pharmacophoric features have been identified.

The thiazole ring itself is a core pharmacophoric element, likely due to its ability to participate in hydrogen bonding (via the nitrogen atom) and other non-covalent interactions. nih.gov The sulfur atom contributes to the ring's specific electronic character and geometry. ijper.org The 4-phenyl group is another essential component, often inserting into hydrophobic pockets within target proteins. The substitution pattern on this ring, as discussed, fine-tunes these interactions.

Furthermore, specific functional groups attached to the thiazole core often serve as critical interaction points. For example, amide functionalities are frequently incorporated into thiazole-based drug candidates to act as hydrogen bond donors and acceptors, forming strong connections with amino acid residues in a protein's active site. nih.gov The precise spatial arrangement of these features—the thiazole ring, the substituted phenyl ring, and additional functional groups—is paramount for potent biological activity.

Mechanistic Elucidation of Biological Action

Understanding the molecular mechanism of a compound is crucial for its development as a therapeutic agent. For derivatives of the this compound scaffold, research points towards interactions with key proteins involved in cell growth and proliferation.

Studies on structurally similar thiazole and thiadiazole derivatives have identified several key protein targets in cancer therapy.

Tubulin Polymerization: A significant number of heterocyclic compounds, including those with a thiazole core, exert their anticancer effects by interfering with microtubule dynamics. nih.gov They can inhibit the polymerization of tubulin into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest and ultimately cell death.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels that tumors require for growth and metastasis. mdpi.com Inhibition of VEGFR-2 is a validated strategy in cancer therapy. In silico screening studies have identified 1,3,4-thiadiazole derivatives, which are structurally related to thiazoles, as potential inhibitors of VEGFR-2, suggesting this could be a viable target for this compound derivatives as well. mdpi.com

The inhibition of molecular targets like tubulin and VEGFR-2 triggers downstream effects that disrupt cellular homeostasis and lead to the elimination of cancer cells.

Apoptosis Induction: Apoptosis, or programmed cell death, is a common outcome for cells treated with effective anticancer agents. Thiazole derivatives have been shown to induce apoptosis in cancer cell lines. mdpi.com This is often confirmed by observing characteristic morphological changes, DNA fragmentation, and the activation of key proteins in the apoptotic cascade, such as caspases.

In Silico Prediction of Biological Profiles and ADMET Parameters

In the early stages of drug discovery, computational (in silico) methods are invaluable for predicting the pharmacological and pharmacokinetic properties of new chemical entities. These predictions help to prioritize candidates for synthesis and experimental testing. nih.gov For this compound derivatives, in silico tools can estimate their potential for success as orally bioavailable drugs.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters are critical for determining a compound's drug-likeness. Studies on related thiazole and thiadiazole derivatives have utilized computational models to predict these properties. nih.govrjptonline.org These models assess factors such as solubility, permeability, plasma protein binding, metabolic stability, and potential toxicities. For example, predictions can indicate whether a compound is likely to be absorbed from the gut, penetrate the blood-brain barrier, or be a substrate for metabolic enzymes like Cytochrome P450s. nih.govrjptonline.org Adherence to guidelines like Lipinski's Rule of Five is also commonly assessed to filter for compounds with favorable physicochemical properties for oral administration.

Table 2: Representative In Silico Predicted ADMET Properties for a Hypothetical 4-Aryl-1,3-Thiazole Derivative

| ADMET Parameter | Predicted Property/Status | Significance | Reference |

|---|---|---|---|

| Absorption | High gastrointestinal (GI) absorption | Indicates good potential for oral bioavailability | nih.gov |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Can be predicted as a penetrant or non-penetrant | rjptonline.org |

| Metabolism | CYP450 Inhibition | Prediction of inhibition of major isoforms (e.g., 2D6, 3A4) | rjptonline.org |

| Excretion | Renal Organic Cation Transporter | Prediction of substrate status | nih.gov |

| Toxicity | Ames Test | Predicts mutagenic potential | rjptonline.org |

| Drug-Likeness | Lipinski's Rule of Five | No more than one violation | Indicates favorable properties for an oral drug | nih.gov |

Advanced Material Science and Photophysical Applications

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optical data storage, communications, and processing. Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant NLO responses. While specific experimental NLO data for 4-(3-Methylphenyl)-1,3-thiazole is not extensively documented, computational studies on structurally related thiazole (B1198619) derivatives provide valuable insights into its potential in this area.

Theoretical investigations on various thiazole-containing systems have demonstrated their promise as NLO materials. For instance, computational studies using Density Functional Theory (DFT) on thiazole azo dyes have shown that these molecules can possess large first hyperpolarizabilities (β), a key indicator of second-order NLO activity. nih.gov The NLO response in these systems is largely governed by the intramolecular charge transfer from the donor to the acceptor group, facilitated by the π-conjugated thiazole ring. The nature and position of substituent groups on the aryl moiety play a crucial role in modulating these NLO properties.

For example, studies on other heterocyclic compounds like 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives have shown that the introduction of different donor and acceptor groups can significantly influence the second and third-order NLO response. ias.ac.inresearchgate.net While experimental Z-scan measurements have been performed on some thiazole-based Schiff bases, revealing their third-order NLO properties, specific data for this compound is not available. dntb.gov.ua

Computational studies on benzothiazole-based dyes with a D-π-A-A configuration have also highlighted the potential for high polarizability (α) and hyperpolarizability (β), suggesting that the broader class of thiazole derivatives is a promising area for NLO material development. researchgate.net The enhancement of NLO properties is often linked to factors such as extended π-conjugation, the strength of donor and acceptor groups, and the planarity of the molecule. nih.govnih.gov

Table 1: Calculated NLO Properties of Related Heterocyclic Compounds

| Compound Class | Method | Key Findings | Reference |

| Thiazole Azo Dyes | DFT (B3LYP, CAM-B3LYP, ωB97XD) | Significant hyperpolarizabilities (β) influenced by solvent and acceptor groups. | nih.gov |

| Thiazolo[5,4-d]thiazole Derivatives | DFT | Substituent effects lead to red-shifted absorption and emission, indicating tunable electronic properties relevant to NLO. | nih.gov |

| Benzothiazole Dyes | Quantum Chemical Approach | D-π-A-A configuration leads to high polarizability (α) and hyperpolarizability (β). | researchgate.net |

| 1,3,4-Oxadiazole Derivatives | Z-scan | Measurement of third-order optical nonlinearity, with some compounds showing optical limiting behavior. | ias.ac.in |

It is important to note that while these studies on related compounds are indicative, experimental validation of the NLO properties of this compound is necessary to fully ascertain its potential in this field.

Fluorescent and Luminescent Properties and Their Applications

The fluorescent and luminescent properties of thiazole derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The emission characteristics are highly dependent on the molecular structure, substituents, and the surrounding environment.

Studies on various 4-aryl-1,3-thiazole derivatives have shown that they can exhibit strong fluorescence. The position and electronic nature of the substituent on the phenyl ring can significantly influence the fluorescence quantum yield (ΦF), Stokes shift, and emission wavelength. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the emission color from blue to red. researchgate.netchimicatechnoacta.ru

Solvatochromism, the change in absorption or emission spectra with the polarity of the solvent, is a common feature in many thiazole derivatives. researchgate.netchimicatechnoacta.runih.govnih.gov This property arises from changes in the dipole moment of the molecule upon excitation and makes these compounds suitable as fluorescent probes for sensing solvent polarity. For example, studies on push-pull thienylthiazole boron complexes have demonstrated strong solvatochromic shifts in fluorescence, with emission colors changing from yellow to red with increasing solvent polarity. researchgate.net

The fluorescence quantum yields of thiazole derivatives can vary significantly. For instance, controlling the substitution pattern on benzothiazole-difluoroborates can result in quantum yields ranging from near zero to almost 100%. rsc.orgresearchgate.net This high degree of tunability is a key advantage for designing materials with specific luminescent properties.

Table 2: Photophysical Data of Representative Thiazole Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Stokes Shift (cm⁻¹) | Reference |

| Thienylthiazole Boron Complex (D-π-A) | Toluene | 466 | 518 | 0.75 | ~5700 | researchgate.net |

| Thienylthiazole Boron Complex (D-π-A) | Acetonitrile | 488 | 612 | 0.02 | ~5800 | researchgate.net |

| 4-Phenylthiazol-2-yl-(phenylhydrazono) acetonitrile | Chloroform | 398.5 | 526 | Not Reported | - | nih.gov |

| N,N-bis(2-methoxyethyl)benzenesulfonamide thiazole derivative | Methanol | - | - | - | 11,974 | chimicatechnoacta.runih.gov |

The application of thiazole derivatives in luminescent devices and as sensors is an active area of research. Their photostability and tunable emission make them attractive candidates for a wide range of applications in materials science.

Photochromic and Thermochromic Behavior

Photochromic and thermochromic materials, which change color in response to light and heat, respectively, have applications in smart windows, optical data storage, and molecular switches. The investigation of these properties in this compound is still a nascent field.

Research into the photochromic properties of thiazole-containing compounds has shown that the thiazole moiety can be incorporated into photo-responsive molecular architectures. For example, thiazole-substituted bicyclic aziridines have been shown to exhibit photochromic behavior, reversibly isomerizing upon light irradiation. nih.gov Similarly, phenylazothiazoles have been developed as visible-light photoswitches. However, these studies involve more complex molecular systems where the thiazole ring is part of a larger photochromic unit.

There is limited information available specifically on the photochromic or thermochromic behavior of simple 4-aryl-1,3-thiazoles like this compound. The inherent stability of the aromatic thiazole ring suggests that it is not intrinsically photo- or thermochromic. For these properties to be present, the molecule would likely need to be functionalized with specific groups that can undergo reversible structural changes upon external stimuli.

Further research is required to explore the potential for inducing photochromic or thermochromic properties in this compound through molecular design, for example, by introducing moieties known to exhibit these phenomena.

Environmental Considerations and Sustainable Chemistry

Environmental Fate and Degradation Pathways of Thiazole (B1198619) Compounds

The environmental journey of thiazole compounds, including 4-(3-Methylphenyl)-1,3-thiazole, is dictated by a combination of physical, chemical, and biological processes. While specific data on this compound is limited, the general behavior of thiazole derivatives provides valuable insights.

Biodegradation and Photolysis: Key Degradation Routes

In aquatic environments, biodegradation and photolysis are the primary mechanisms governing the fate of many heterocyclic compounds. nih.gov The rate of these processes can be influenced by environmental conditions. For instance, the half-life of carbazole, another heterocyclic compound, varies significantly from a few hours in rivers and lakes to several days in ponds. nih.gov The presence of specific microbial communities capable of degrading these compounds is crucial for biodegradation to occur. nih.gov

Degradation Pathways of Thiazole-Containing Compounds

Studies on various thiazole derivatives have shed light on their potential degradation pathways. For example, the photo-degradation of some thiazole-containing compounds can occur through a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that subsequently rearranges. nih.gov This process, however, appears to be dependent on the specific substituents on the thiazole ring. nih.gov For instance, sulfathiazole (B1682510) did not degrade under similar photo-irradiation conditions, suggesting that aryl rings attached to the thiazole may be necessary for this particular degradation pathway. nih.gov

Advanced oxidation processes (AOPs), such as those involving UV light and hydrogen peroxide (UV+H₂O₂), can also effectively degrade thiazole compounds. nih.gov In the case of Thioflavin T, a model thiazole pollutant, the UV+H₂O₂ process leads to the stepwise demethylation of the molecule. nih.gov Enzymatic degradation, using enzymes like chloroperoxidase, can also occur, though the degradation pathways may differ from AOPs, potentially involving chlorination in addition to demethylation. nih.gov